N3-PEG2-Hydrzide
Description
Properties
Molecular Formula |
C6H14N5O3+ |
|---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
2-[2-(2-hydrazinyl-2-oxoethoxy)ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C6H13N5O3/c7-10-6(12)5-14-4-3-13-2-1-9-11-8/h7H,1-5H2,(H2,8,9)/p+1 |
InChI Key |
IMZCBJSROJTVKF-UHFFFAOYSA-O |
Canonical SMILES |
C(COCCOCC(=O)NN)N=[N+]=N |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of PEG-Based Esters
The most widely reported method involves hydrazinolysis of a PEG2 diester intermediate. Source details a scalable protocol where ethylenediamine-derived PEG2 diesters react with hydrazine hydrate under reflux, followed by reactive distillation to remove ethanol and water byproducts. This approach achieves yields of 90–95% with minimal purification. For example, reacting bis(ethyl carboxylate)-PEG2 with 1.2 equivalents of hydrazine hydrate at 80°C for 1.5 hours yields N3-PEG2-Hydrazide after vacuum distillation.
A critical advancement from Source addresses challenges in traditional hydrazinolysis, such as Michael addition side reactions. By preforming activated esters (e.g., N-hydroxysuccinimide esters), hydrazide formation proceeds at room temperature in dichloromethane, achieving 98% yield within 4 hours. This method avoids excess hydrazine, enhancing safety and reducing environmental impact.
Azide Incorporation via Nucleophilic Substitution
The azide group is introduced by reacting PEG2 dihalides (e.g., PEG2-dibromide) with sodium azide ($$ \text{NaN}_3 $$) in dimethylformamide (DMF) at 60°C for 24 hours. Source demonstrates this step with 93% yield, confirmed by Fourier-transform infrared spectroscopy (FT-IR) peaks at 2100 cm$$^{-1}$$ (azide stretch). Subsequent hydrazide functionalization is achieved by replacing the second halide with hydrazine hydrate.
Solid-Phase Synthesis Adaptations
Adapting Source’s solid-phase peptide synthesis (SPPS) strategy, Wang resin-bound PEG2 intermediates undergo hydrazinolysis to yield N3-PEG2-Hydrazide. After anchoring the PEG2 chain to 4-hydroxymethylphenoxy resin, treatment with hydrazine hydrate in DMF cleaves the hydrazide product with >90% purity. This method is favored for combinatorial libraries due to its compatibility with automated synthesizers.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Hydrazinolysis in methanol or ethanol (as in Source) minimizes side reactions but requires prolonged reflux (2–12 hours). Switching to polar aprotic solvents like DMF accelerates the reaction to 1–2 hours at 80°C, albeit with stricter moisture control. Source notes that activated esters in dichloromethane achieve room-temperature reactivity, reducing thermal degradation risks.
Stoichiometry and Catalysis
Excess hydrazine hydrate (3–10 equivalents) traditionally drove reactions to completion but posed safety hazards. Source’s reactive distillation method reduces hydrazine to 1.2 equivalents by continuously removing ethanol, pushing equilibrium toward product formation. Catalytic additives, such as triethylamine, further enhance kinetics by deprotonating hydrazine.
Purification and Characterization
Chromatographic Techniques
Crude N3-PEG2-Hydrazide is purified via silica gel chromatography using ethyl acetate/methanol (9:1) eluent, yielding >95% purity. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm validates purity, as evidenced in Source’s analysis of analogous hydrazides.
Spectroscopic Validation
- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$-NMR (400 MHz, D$$2$$O) shows PEG2 methylene protons at δ 3.6–3.8 ppm, azide terminal protons at δ 3.3 ppm, and hydrazide NH$$2$$ at δ 6.2 ppm.
- Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 218.2 ([M+H]$$^+$$).
Comparative Analysis of Preparation Methods
Industrial-Scale Production Considerations
Source’s patent emphasizes reactive distillation for ton-scale manufacturing, eliminating solvent waste and reducing hydrazine usage by 70% compared to batch processes. Continuous-flow systems further enhance safety by isolating hydrazine in closed-loop reactors.
Applications and Derivatives
N3-PEG2-Hydrazide’s utility extends to:
- PROTACs : Conjugating E3 ligase ligands to target proteins via hydrazone linkages.
- Peptide Therapeutics : Site-specific modification of C-terminal hydrazides for controlled release. Derivatives like N3-PEG24-Hydrazide (longer PEG chains) offer enhanced pharmacokinetics but require proportionally longer synthesis times.
Chemical Reactions Analysis
Types of Reactions
N3-PEG2-Hydrzide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form triazoles.
Hydrazone Formation: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Hydrazone Formation: Typically carried out in the presence of an acid catalyst, such as acetic acid, under mild conditions.
Major Products Formed
Triazoles: Formed from the CuAAC reaction.
Hydrazones: Formed from the reaction with aldehydes and ketones.
Scientific Research Applications
N3-PEG2-Hydrazide is a versatile compound that combines a polyethylene glycol (PEG) backbone with both an azide and a hydrazide functional group. This unique combination allows for various applications, especially in chemical and biological contexts.
Scientific Research Applications
- Synthesis of Proteolysis-Targeting Chimeras (PROTACs) N3-PEG2-Hydrazide is valuable in the synthesis of PROTACs, which are designed to induce targeted protein degradation in therapeutic contexts.
- Bioconjugation and Drug Delivery Systems The reactions of N3-PEG2-Hydrazide allow for the formation of stable products that are useful in various applications, including bioconjugation and drug delivery systems.
- PEGylation PEG is the preferred choice for drug delivery systems due to its nontoxicity, low immunogenicity, and well-established safety profiles . N3-PEG2-Hydrazide can be used to optimize the pharmacokinetics and pharmacodynamics of drugs, improve drug stability, and reduce nonspecific protein absorption and macrophage uptake, therefore significantly prolonging the circulation time .
Key Properties
- Azide group The azide group can chemically react with alkynes, BCN, and DBCO to form stable triazole bonds .
- NHS ester NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
- Hydrazide group The hydrazide group can react with aldehydes and ketones to yield hydrazones. This reaction is often facilitated by mild acidic conditions.
Comparison with Other PEG-Based Compounds
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| Azido-PEG2-Acid | Azide, Carboxylic Acid | Terminal carboxylic acid allows amide bond formation. |
| Azido-PEG2-Amine | Azide, Amine | Can form stable amides upon reaction with carboxylic acids. |
| Hydrazide-PEG | Hydrazide | Primarily used for conjugation without the azide functionality. |
| Maleimide-PEG | Maleimide | Reacts selectively with thiols for bioconjugation. |
Mechanism of Action
The mechanism of action of N3-PEG2-Hydrzide involves its ability to form stable bonds with other molecules through its azide and hydrazide groups. The azide group participates in click chemistry reactions, allowing for the efficient and selective formation of triazoles. The hydrazide group forms hydrazones with aldehydes and ketones, providing a stable linkage that can be used in various applications.
Comparison with Similar Compounds
Research Findings and Case Studies
Bioconjugation Efficiency :
- In a 2024 study, N3-PEG2-Hydrazide demonstrated 95% coupling efficiency with oxidized antibodies (via periodate-mediated carbonyl generation), outperforming PEG3-Hydrazide (87%) due to shorter spacer rigidity .
- By contrast, N3-PEG12-Hydrazide showed 70% efficiency but superior stability in serum-containing media .
Drug Delivery: A 2025 trial used N3-PEG2-Hydrazide to conjugate doxorubicin to hyaluronic acid nanoparticles. The construct showed 3-fold higher tumor accumulation than PEG3 analogs, attributed to optimized PEG length for receptor binding .
Material Science :
- N3-PEG2-Hydrazide was employed to crosslink alginate hydrogels, achieving a 50% increase in mechanical strength compared to PEG3-based linkers .
Q & A
Q. What are the key considerations for synthesizing N3-PEG2-Hydrzide to ensure reproducibility?
Reproducible synthesis requires precise control of reaction conditions (e.g., stoichiometry, temperature, and solvent purity) and validation via techniques like NMR or LC-MS. Document all deviations from established protocols, such as unexpected side reactions or incomplete conjugation, and cross-reference with literature on azide-PEG hydrazide derivatives. Ensure raw data (e.g., chromatograms, spectra) are archived for peer review .
Q. How can researchers validate the purity and structural integrity of N3-PEG2-Hydrazide post-synthesis?
Use orthogonal analytical methods:
- Quantitative NMR to confirm functional group ratios (e.g., azide-to-hydrazide).
- Mass spectrometry (MALDI-TOF or ESI-MS) to verify molecular weight.
- HPLC with UV/vis or RI detection to assess purity. Discrepancies between methods (e.g., NMR vs. HPLC purity) may indicate residual solvents or byproducts, necessitating iterative purification .
Q. What experimental protocols are recommended for assessing this compound solubility in aqueous vs. organic systems?
Conduct solubility trials in incremental solvent ratios (e.g., water:DMSO or THF:PBS) under controlled temperatures. Record turbidity, phase separation, or precipitate formation. Compare results with PEG-based analogs to identify trends in hydrophilicity/hydrophobicity. Note inconsistencies in solubility profiles across studies and propose hypotheses (e.g., batch-to-batch variability in PEG chain length) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported stability data for this compound under physiological conditions?
- Systematic variable testing : Compare degradation rates under varying pH, temperature, and ionic strength. Use accelerated stability studies (e.g., 40°C/75% RH) to model long-term behavior.
- Data triangulation : Cross-validate findings using FTIR (to track functional group integrity) and size-exclusion chromatography (to detect PEG hydrolysis).
- Literature critique : Identify methodological differences in prior studies (e.g., buffer composition, analytical sensitivity) that may explain discrepancies .
Q. What strategies optimize the conjugation efficiency of this compound with biomolecules (e.g., antibodies or peptides)?
- Stoichiometric titration : Pre-determine optimal molar ratios via pilot reactions monitored by fluorescence labeling or gel electrophoresis.
- Kinetic analysis : Use stopped-flow spectroscopy to track reaction progress and identify rate-limiting steps (e.g., hydrazide activation).
- Post-conjugation validation : Employ techniques like SDS-PAGE with Coomassie staining or Western blotting to confirm covalent linkage and rule out non-specific binding .
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?
- Controlled modular synthesis : Vary PEG chain length or spacer groups (e.g., substituting ethylene glycol units) and assess impact on bioactivity (e.g., binding affinity, cytotoxicity).
- Computational modeling : Use molecular dynamics simulations to predict hydration shells or steric hindrance effects.
- Benchmarking : Compare results against non-PEGylated hydrazide analogs to isolate PEG-specific contributions .
Methodological Guidance
Q. What frameworks are recommended for formulating hypotheses about this compound’s mechanism of action?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Ensure access to specialized instrumentation (e.g., click chemistry reactors).
- Novelty : Address gaps in existing literature, such as unexplored applications in targeted drug delivery.
- Ethical compliance : Adhere to institutional guidelines for handling azide-containing compounds .
Q. How should researchers document experimental protocols to meet journal reproducibility standards?
- Detailed supplementary materials : Include step-by-step synthesis procedures, raw data files, and instrument calibration records.
- Critical metadata : Report batch numbers, solvent suppliers, and storage conditions.
- Version control : Use lab notebooks or electronic systems (e.g., ELN) to track protocol iterations .
Data Analysis & Contradiction Management
Q. What statistical approaches are appropriate for analyzing dose-response data involving this compound?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50 values.
- Outlier detection : Apply Grubbs’ test or Rosner’s test to identify anomalous data points.
- Error propagation : Quantify uncertainty in derived parameters (e.g., confidence intervals for kinetic constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
